



# Application Notes: The Use of Burimamide in cAMP Measurement Assays

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Compound of Interest		
Compound Name:	Burimamide	
Cat. No.:	B1668067	Get Quote

#### Introduction

**Burimamide** is a histamine analogue that has been instrumental in the pharmacological characterization of histamine receptors. Initially developed as a histamine H2 receptor antagonist, it was a key compound in the research that led to the development of later H2 antagonists like cimetidine.[1] While it has therapeutic limitations, **burimamide** remains a valuable tool in research settings, particularly for studying histamine H2 and H3 receptor signaling.[2] Its application in cyclic AMP (cAMP) measurement assays is primarily to investigate the coupling of these receptors to adenylyl cyclase, the enzyme responsible for cAMP synthesis.

Histamine H2 receptors are typically coupled to the Gs alpha subunit of G-proteins, which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. As an antagonist at H2 receptors, **burimamide** can be used to block the cAMP increase induced by histamine or other H2 agonists.[3]

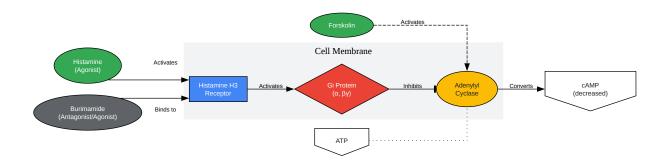
Conversely, histamine H3 receptors are primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase activity.[4] This results in a decrease in intracellular cAMP levels. In assays studying H3 receptors, cAMP levels are often artificially elevated using the adenylyl cyclase activator forskolin to create a measurable window for inhibition.[5] In this context, **burimamide**'s role can be complex; it has been shown to act as a competitive H3 antagonist, but also as a partial or full agonist in cell systems with high constitutive H3 receptor activity, where it can independently inhibit forskolin-stimulated cAMP accumulation.



These application notes provide a detailed protocol for utilizing **burimamide** in a forskolin-stimulated cAMP accumulation assay to characterize its effects on Gi-coupled histamine H3 receptors.

## Signaling Pathway of Gi-Coupled Histamine H3 Receptor

The following diagram illustrates the signaling cascade associated with the histamine H3 receptor, which is coupled to an inhibitory G-protein (Gi). Activation of this pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Forskolin is a tool used to directly activate adenylyl cyclase, bypassing the receptor, which is essential for studying inhibitory effects.



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Caption: Signaling pathway of the Gi-coupled Histamine H3 receptor.

# **Experimental Protocols**

This section details a representative protocol for measuring the effect of **burimamide** on forskolin-stimulated cAMP accumulation in Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H3 receptor (CHO-H3 cells). This method is based on the quantification of radiolabeled cAMP following cell treatment.



## Protocol 1: 3H-cAMP Accumulation Assay

Objective: To determine the effect of **burimamide** (as a potential agonist or antagonist) on cAMP levels in CHO-H3 cells.

#### Materials:

- CHO-H3 cells (or other suitable cell line expressing the target receptor)
- 24-well cell culture plates
- Dulbecco's Modified Eagle Medium/Nutrient Mix F12 (DMEM/F12)
- Fetal Calf Serum (FCS)
- L-glutamine
- <sup>3</sup>H-adenine (25-30 Ci/mmol)
- Serum-free media
- 3-isobutyl-1-methylxanthine (IBMX)
- Forskolin
- Burimamide
- Histamine (or other H3 agonist, for antagonist studies)
- Trichloroacetic acid (TCA), 5% (w/v)
- Dowex AG 50W-X4 resin
- Alumina (neutral, activity grade 1)
- Scintillation fluid and vials
- Liquid scintillation counter



#### Procedure:

- Cell Culture and Plating:
  - Culture CHO-H3 cells in DMEM/F12 supplemented with 10% FCS and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
  - Seed the cells into 24-well plates and grow until confluent.
- Cell Labeling:
  - Remove the culture medium from the confluent cells.
  - Pre-label the intracellular ATP pool by incubating the cells with 2 μCi/ml <sup>3</sup>H-adenine in 0.5 ml of serum-free media per well for 3 hours at 37°C.

#### Pre-incubation:

- Aspirate the <sup>3</sup>H-adenine solution and wash each well once with 1 ml of serum-free media.
- Add 1 ml of serum-free media containing 100 μM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) to each well.
- If testing burimamide as an antagonist, add the desired final concentrations of burimamide to the appropriate wells during this step.
- Incubate for 30 minutes at 37°C.
- Cell Treatment (Agonist/Forskolin Stimulation):
  - To measure the agonist effect of burimamide: Add varying concentrations of burimamide to the wells.
  - To measure the antagonist effect of **burimamide**: Add a fixed concentration of an H3
    agonist (e.g., histamine) to the wells already containing **burimamide**.
  - In all wells (except basal controls), add forskolin (e.g., 10 μM final concentration) to stimulate adenylyl cyclase.

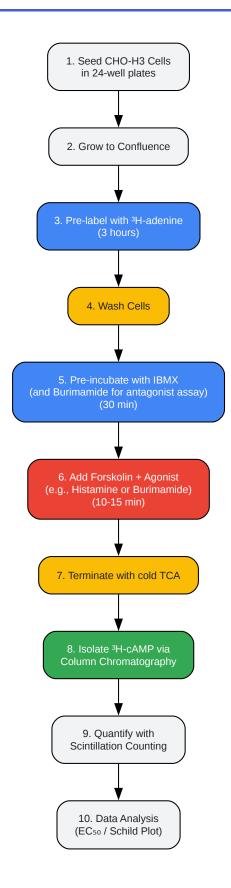


- Incubate the plates for 10-15 minutes at 37°C.
- Assay Termination and cAMP Isolation:
  - Terminate the incubation by aspirating the medium and lysing the cells with 1 ml of cold 5% (w/v) TCA.
  - Incubate on ice for 30 minutes to allow for protein precipitation.
  - The accumulated <sup>3</sup>H-cAMP can be separated from other radiolabeled adenine nucleotides using a two-step column chromatography process with Dowex and alumina resins.
  - Transfer the TCA lysates to columns containing Dowex resin, which binds ATP and ADP.
     The eluate, containing <sup>3</sup>H-cAMP, is then passed through a column of neutral alumina, which binds the <sup>3</sup>H-cAMP.
  - Elute the <sup>3</sup>H-cAMP from the alumina column with a suitable buffer (e.g., 0.1 M imidazole-HCl).
- · Quantification and Data Analysis:
  - Add the eluate containing the purified <sup>3</sup>H-cAMP to scintillation vials with scintillation fluid.
  - Measure the radioactivity using a liquid scintillation counter.
  - Data can be expressed as a percentage of the forskolin-stimulated cAMP accumulation.
  - For agonist activity, calculate EC<sub>50</sub> values. For antagonist activity, Schild analysis can be performed to determine the pA<sub>2</sub> or K<sub>-</sub>B value, which quantifies antagonist affinity.

## **Experimental Workflow Diagram**

The following diagram outlines the key steps of the <sup>3</sup>H-cAMP accumulation assay.





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Caption: Workflow for a <sup>3</sup>H-cAMP accumulation assay.



## **Data Presentation**

The pharmacological activity of **burimamide** can be quantified by its potency and affinity at the target receptor. The following table summarizes representative quantitative data for **burimamide** from receptor binding and functional cAMP assays.

Parameter	Value	Cell/Tissue System	Receptor Target	Assay Type	Reference
pIC <sub>50</sub> (Site A)	7.9 ± 1.5	Rat Brain	Histamine H3	[³H]NAMH Displacement	
pIC <sub>50</sub> (Site B)	5.6 ± 0.7	Rat Brain	Histamine H3	[³H]NAMH Displacement	
Pharmacologi cal Profile	Partial Agonist	CHO-H3- SPAP cells	Histamine H3	Forskolin- stimulated CRE-SPAP production	
Pharmacologi cal Profile	Effective Agonist	SK-N-MC cells expressing human/rat H3 receptors	Histamine H3	Forskolin- mediated cAMP production	
Pharmacologi cal Profile	Neutral Antagonist	CHO cells expressing rat H2 receptors	Histamine H2	Basal and forskolin-induced cAMP formation	

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